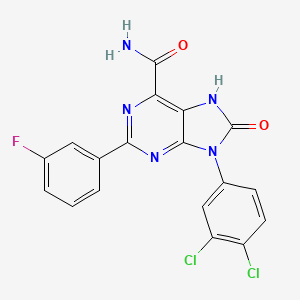

9-(3,4-dichlorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

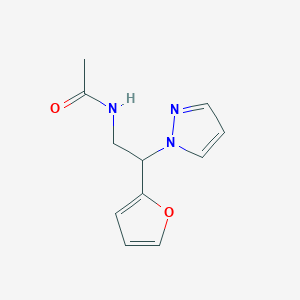

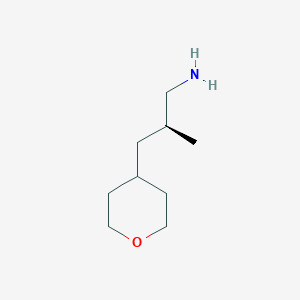

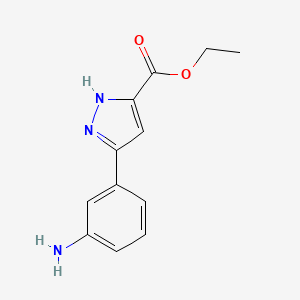

The molecular structure of this compound, based on its name, would include a purine ring system substituted with various phenyl groups. The purine ring system is a bicyclic aromatic ring consisting of a pyrimidine ring fused to an imidazole ring. The phenyl groups are aromatic rings, and the presence of chlorine and fluorine atoms indicates that these rings are halogenated .

Chemical Reactions Analysis

As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The presence of the amide group (-CONH2) could allow for reactions such as hydrolysis or condensation. The halogenated phenyl rings could potentially undergo reactions such as nucleophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a purine derivative, it would likely be a solid at room temperature. The presence of halogens could potentially increase its density and boiling point compared to non-halogenated purine derivatives .

Scientific Research Applications

Synthesis and Antipathogenic Activity

- A study focused on the synthesis of acylthioureas with aryl substituents including 3,5-dichlorophenyl and 3-fluorophenyl, tested for antibacterial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis for Radiolabeling

- Research on the synthesis of purine derivatives labeled with carbon-14 for use in radiopharmaceuticals, illustrating methods for creating compounds with potential applications in medical imaging and drug discovery (Ellsworth, Meriwether, & Mertel, 1989).

Material Science Applications

- Studies on the synthesis of new polyamides and polyimides from diphenylfluorene-based compounds, showcasing their excellent solubility, thermal stability, and potential for use in advanced material applications, such as electrochromic and electrofluorescent devices (Hsiao, Yang, & Lin, 1999); (Sun et al., 2016).

Anticonvulsant Agents

- The synthesis of 9-alkyl-6-substituted-purines, highlighting compounds with potent anticonvulsant activity against seizures, represents a novel class of anticonvulsant agents. This research indicates the utility of purine derivatives in developing new therapies for epilepsy (Kelley et al., 1988).

Future Directions

properties

IUPAC Name |

9-(3,4-dichlorophenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2FN5O2/c19-11-5-4-10(7-12(11)20)26-17-14(24-18(26)28)13(15(22)27)23-16(25-17)8-2-1-3-9(21)6-8/h1-7H,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISNAHKKSVUKDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate](/img/structure/B2430835.png)

![6-Tert-butyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2430843.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2430846.png)

![N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2430847.png)

![methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2430852.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2430854.png)